molecular formula C10H9ClO B13417425 (E)-2-phenylbut-2-enoyl chloride

(E)-2-phenylbut-2-enoyl chloride

Cat. No.: B13417425
M. Wt: 180.63 g/mol
InChI Key: GCXIMGKVNVQRNR-XNWCZRBMSA-N
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Description

(E)-2-phenylbut-2-enoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a phenyl group attached to a butenoyl chloride moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of (E)-2-phenylbut-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride with the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenylbut-2-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) formed during the reaction.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), under inert atmosphere conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution reactions.

    Alcohols: Formed through reduction reactions.

    Carboxylic Acids and Ketones: Formed through oxidation reactions.

Scientific Research Applications

(E)-2-phenylbut-2-enoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-phenylbut-2-enoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds through nucleophilic acyl substitution. This reactivity is attributed to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the butenoyl moiety.

    Cinnamoyl Chloride: Contains a phenyl group attached to an acyl chloride, similar to (E)-2-phenylbut-2-enoyl chloride, but with a different carbon chain length.

    Acetyl Chloride: A simpler acyl chloride with a methyl group instead of a phenyl group.

Uniqueness

This compound is unique due to its specific structure, which combines a phenyl group with a butenoyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

(E)-2-phenylbut-2-enoyl chloride

InChI

InChI=1S/C10H9ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+

InChI Key

GCXIMGKVNVQRNR-XNWCZRBMSA-N

Isomeric SMILES

C/C=C(\C1=CC=CC=C1)/C(=O)Cl

Canonical SMILES

CC=C(C1=CC=CC=C1)C(=O)Cl

Origin of Product

United States

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